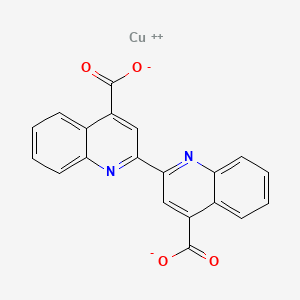

Copper 2,2'-bicinchoninate

Vue d'ensemble

Description

Copper 2,2’-bicinchoninate, also known as bicinchoninic acid, is a compound that reacts with copper to produce a purple-colored complex . It is used in various chemical reactions and tests, particularly for the detection of copper .

Synthesis Analysis

The synthesis of Copper 2,2’-bicinchoninate involves the reaction of copper with 2, 2’-biquinoline-4,4’-dicarboxylic acid (bicinchoninic acid). Bicinchoninate reacts with Cu1+ to produce a purple-colored complex. Bicinchoninate does not react readily with Cu2+. Determination of Cu2+ begins by reducing it to Cu1+ .Molecular Structure Analysis

The molecular structure of Copper 2,2’-bicinchoninate is characterized by the formation of a complex with copper. This complex shows intense absorption in the red light region due to metal to ligand charge transfer .Chemical Reactions Analysis

In the bicinchoninate method, copper can be determined by the reaction of copper with 2, 2’-biquinoline-4,4’-dicarboxylic acid (bicinchoninic acid). Bicinchoninate reacts with Cu1+ to produce a purple-colored complex. Bicinchoninate does not react readily with Cu2+. Determination of Cu2+ begins by reducing it to Cu1+ .Physical and Chemical Properties Analysis

Copper 2,2’-bicinchoninate is characterized by its reaction with copper to produce a purple-colored complex. This complex shows intense absorption in the red light region due to metal to ligand charge transfer .Applications De Recherche Scientifique

Quantitative Test for Copper

- A direct colorimetric assay for copper using 2,2'-bicinchoninic acid (BCA) has been described, offering high sensitivity and specificity for Cu(I). This method is effective for serum and biological samples and correlates well with atomic absorption spectrophotometry (Brenner & Harris, 1995).

Spectrophotometric Investigation for Protein Measurements

- Copper (II)-bicinchoninic acid reagent has been studied for its use in protein assays. The reagent shows a reaction mechanism with multiple chemical species and is subject to various chemical interferences (Braun, Wiechelman, & Gallo, 1989).

Carbohydrate Detection in Wheat Endosperm

- Copper-bicinchoninate has been optimized for carbohydrate detection in conjunction with high-performance liquid chromatography. This method allows for sensitive detection of reducing and non-reducing sugars (Ugalde, Faber, & Jenner, 1988).

Noncorrosive Dye Reagent for Sugar Chromatography

- The use of a copper (I)-bicinchoninate complex as a dye reagent for sugar chromatography is described. This dye is noncorrosive compared to other methods and is sensitive to low concentrations of sugar (Mopper & Gindler, 1973).

In Vitro Antitumor Activity

- Copper(I) complexes with bicinchoninic acid have shown potential in vitro antitumor activity against various human tumor cell lines, with a focus on overcoming cisplatin resistance (Porchia et al., 2017).

Oligosaccharide Homologues Assay

- The 2,2'-bicinchoninate assay has been used for determining reducing values of oligosaccharides, showcasing a uniform response across various oligosaccharide series (Doner & Irwin, 1992).

Determination of Cuprous Ions

- A spectrophotometric method using bicinchoninic acid has been developed for determining copper(I) in bacterial leach liquors. This method plays a significant role in understanding biological leaching mechanisms (Anwar et al., 2000).

Determination of Copper in Wine

- A colorimetric method using bicinchoninic acid for measuring total copper in wine has been established, demonstrating its applicability for routine monitoring in wineries (Kontoudakis et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for Copper 2,2’-bicinchoninate could involve further exploration of its properties and potential applications. For instance, the complex it forms with copper shows intense absorption in the red light region, which could have potential applications in fields such as spectroscopy .

Propriétés

IUPAC Name |

copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRUABHNLLLJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10CuN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226985 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-99-4 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)